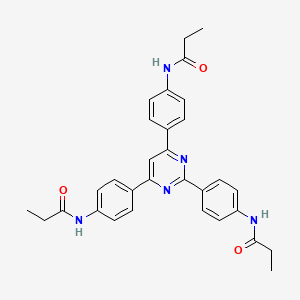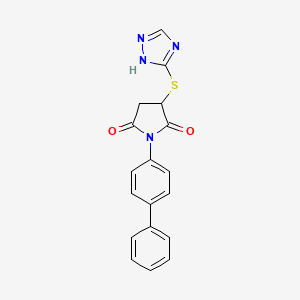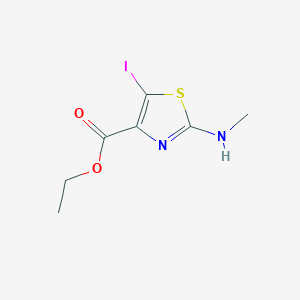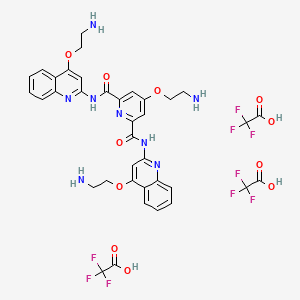![molecular formula C27H18ClN3O2 B12461083 N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide](/img/structure/B12461083.png)
N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a phthalazine core, which is linked to a benzamide moiety through an ether linkage. The presence of a 4-chlorophenyl group further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide typically involves a multi-step process:
Cyclocondensation: The process begins with the cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate to form 4-(4-chlorophenyl)phthalazin-1(2H)-one.
Chlorination: The resulting phthalazinone is then chlorinated using phosphorus oxychloride to yield 1-chloro-4-(4-chlorophenyl)phthalazine.
Etherification: The chlorinated derivative is refluxed with 4-hydroxybenzamide under suitable conditions to produce the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Analyse Des Réactions Chimiques
N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents such as sodium methoxide.
Applications De Recherche Scientifique
N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its inhibitory activity against VEGFR-2, a receptor involved in tumor angiogenesis.
Biological Research: The compound is used in studies related to cell signaling pathways and molecular docking simulations to understand its interaction with biological targets.
Industrial Applications: It may be used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide involves its binding to the VEGFR-2 receptor, inhibiting its activity. This inhibition disrupts the signaling pathways that promote angiogenesis, thereby exerting its anticancer effects. Molecular docking studies have shown that the compound fits well into the active site of VEGFR-2, stabilizing the ligand-receptor interaction .
Comparaison Avec Des Composés Similaires
N-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]oxy}phenyl)benzamide can be compared with other phthalazine derivatives:
N-(4-chlorophenyl)-4-[(pyridin-4-yl)methyl]phthalazin-1-amine: This compound also exhibits VEGFR-2 inhibitory activity but differs in its molecular structure and binding affinity.
4-chloro-N-(4-{4-[(4-chlorobenzoyl)amino]benzyl}phenyl)benzamide: Similar in structure, this compound has different substituents that may affect its biological activity.
The uniqueness of this compound lies in its specific structural configuration, which contributes to its potent VEGFR-2 inhibitory activity and potential therapeutic applications.
Propriétés
Formule moléculaire |
C27H18ClN3O2 |
|---|---|
Poids moléculaire |
451.9 g/mol |
Nom IUPAC |
N-[4-[4-(4-chlorophenyl)phthalazin-1-yl]oxyphenyl]benzamide |
InChI |
InChI=1S/C27H18ClN3O2/c28-20-12-10-18(11-13-20)25-23-8-4-5-9-24(23)27(31-30-25)33-22-16-14-21(15-17-22)29-26(32)19-6-2-1-3-7-19/h1-17H,(H,29,32) |
Clé InChI |
KITGNDOHNFJKOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Chlorophenyl)-7-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12461001.png)


![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-bromophenyl)alaninamide](/img/structure/B12461030.png)
![N-{[5-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12461038.png)
![2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B12461048.png)
![1,3-Dihydroxy-6-methyl-8-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}anthracene-9,10-dione](/img/structure/B12461052.png)
![5-[(Thiophen-2-ylcarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B12461059.png)
![3-(9H-purin-6-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B12461070.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 5-oxo-5-{[3-(trifluoromethyl)phenyl]amino}pentanoate](/img/structure/B12461082.png)
![9-[2-(heptyloxy)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B12461088.png)
![Ethyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12461095.png)
